3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one
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Overview
Description
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one is a heterocyclic compound belonging to the oxazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one can be achieved through the Erlenmeyer-Plöchl azlactone synthesis method . This classical process involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride and a base. The reaction typically proceeds under mild conditions, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxazolone derivatives with various functional groups.
Reduction: Amino alcohols.
Substitution: Substituted oxazolones with different alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biosensor due to its favorable optical properties.
Medicine: Explored for its antiproliferative activity against cancer cells.
Industry: Utilized in the development of non-linear optical materials and electro-photographic photoreceptors.
Mechanism of Action
The mechanism of action of 3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s antiproliferative activity is attributed to its ability to interfere with cell division processes, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one can be compared with other oxazolone derivatives:
4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: Known for its pH sensitivity and polymerizable properties.
4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one: Exhibits strong cytotoxic activity against cancer cells.
Properties
CAS No. |
6940-71-2 |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H18N2O3/c17-14-13(11-7-3-1-4-8-11)16(20)21-18(14)15(19)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8,17H2 |
InChI Key |
NREPPDQFCHUMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(N(OC2=O)C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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